Cas no 2877688-67-8 (N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
![N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/2877688-67-8x500.png)
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide
- AKOS040887774
- 2877688-67-8
- F6830-8209
- 1-(2-Quinoxalinyl)-N-(tetrahydro-2H-pyran-4-yl)-4-piperidineacetamide
-
- インチ: 1S/C20H26N4O2/c25-20(22-16-7-11-26-12-8-16)13-15-5-9-24(10-6-15)19-14-21-17-3-1-2-4-18(17)23-19/h1-4,14-16H,5-13H2,(H,22,25)
- InChIKey: BJMLHMBYVNNLPM-UHFFFAOYSA-N
- ほほえんだ: N1(C2C=NC3C(N=2)=CC=CC=3)CCC(CC(NC2CCOCC2)=O)CC1
計算された属性
- せいみつぶんしりょう: 354.20557608g/mol
- どういたいしつりょう: 354.20557608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 67.4Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 611.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 15.44±0.20(Predicted)
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6830-8209-10mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-40mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6830-8209-5μmol |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-4mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6830-8209-3mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-20mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-2μmol |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-15mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-25mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6830-8209-30mg |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide |
2877688-67-8 | 30mg |
$178.5 | 2023-09-07 |
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide 関連文献
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamideに関する追加情報
Introduction to N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide (CAS No: 2877688-67-8)
N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2877688-67-8, represents a fusion of heterocyclic scaffolds, specifically an oxane ring linked to a piperidine moiety, which is further connected to a quinoxaline unit. Such a molecular architecture is often associated with enhanced binding affinity and selectivity, making it a promising candidate for drug discovery and development.
The oxane ring, a six-membered ether-containing heterocycle, contributes to the compound's overall flexibility and stability. This feature is particularly valuable in medicinal chemistry, as it allows the molecule to adopt multiple conformations that can optimize interactions with biological targets. The presence of the piperidine group further enhances the compound's potential as a pharmacophore by providing a secondary amine functionality that can engage in hydrogen bonding and other non-covalent interactions with biological receptors.
The quinoxaline component adds another layer of complexity to the molecule, offering additional sites for interaction with biological targets. Quinoxalines are well-known for their diverse pharmacological properties and have been extensively studied for their roles in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The integration of these three distinct heterocyclic systems into a single molecule suggests that N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide may exhibit multifaceted biological activities.
In recent years, there has been growing interest in the development of dual-action compounds that target multiple pathways or receptors simultaneously. The structural features of N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide make it a candidate for such an approach. For instance, the compound could potentially interact with both G protein-coupled receptors (GPCRs) and intracellular signaling proteins, thereby modulating multiple disease-related pathways. This concept aligns with the current trend in drug discovery towards polypharmacology, which aims to develop treatments that address complex diseases more effectively than single-target drugs.
The synthesis of N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and cyclization processes. The synthesis typically begins with the preparation of key intermediates such as 4-hydroxyoxanone and 1-(quinoxalin-2-yl)piperidin-4-carboxylic acid. These intermediates are then coupled using appropriate coupling reagents to form the final product. The choice of reagents and reaction conditions is critical to ensure high yield and purity, which are essential for subsequent biological evaluation.
The compound's potential biological activity has been explored through both computational modeling and experimental studies. Computational approaches have been used to predict how N-(oxan-4-yi\b])-2-[1-( In vitro experiments have further validated these predictions by testing the compound's activity against specific enzymes and cell lines. For example, preliminary studies have shown that N-( The pharmacokinetic properties of N-(oxan-b-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu-bu>)-[1( The development of new therapeutic agents often involves optimizing existing structures to improve their pharmacological properties while minimizing side effects. In the case of N-(oxan>]-[1( The integration of advanced technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will be instrumental in accelerating the discovery and optimization process for this compound. HTS allows researchers to rapidly test large libraries of compounds against biological targets to identify those with promising activity. SBDD leverages computational methods to design molecules based on detailed knowledge of target structures, enabling more targeted and efficient drug development efforts. In conclusion, N-(oxan>]-[1(
2877688-67-8 (N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide) 関連製品
- 1214365-20-4(3,5-Di(pyridin-4-yl)picolinonitrile)
- 2172022-61-4(3-{1-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]pyrrolidin-3-yl}propanoic acid)
- 2229634-62-0(1-(2-chloro-6-methylpyridin-4-yl)cyclobutane-1-carbonitrile)
- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)
- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)
- 2225155-89-3((2-(pyrimidin-5-yl)pyridin-4-yl)boronic acid)
- 476634-11-4(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-2,5-dichlorobenzamide)
- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)